6-(3,4-Dimethylphenyl)pyrimidin-4-amine
Overview
Description
6-(3,4-Dimethylphenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrimidine derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse pharmacological effects .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interactions of 6-(3,4-Dimethylphenyl)pyrimidin-4-amine with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Pyrimidine derivatives are known to influence a variety of biochemical pathways, often related to their target of action . The downstream effects of these interactions can include changes in cellular signaling, gene expression, and metabolic processes.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . These factors could affect the compound’s interaction with its targets, its pharmacokinetic properties, and its overall therapeutic effect.
Biochemical Analysis
Biochemical Properties
6-(3,4-Dimethylphenyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . The compound binds to the active site of these kinases, thereby preventing their activity and subsequent downstream signaling. Additionally, this compound interacts with proteins involved in DNA replication and repair, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . Moreover, this compound affects the expression of genes involved in cell survival and apoptosis, thereby altering the cellular response to stress and damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as kinases and transcription factors, leading to enzyme inhibition or activation . The compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins. These interactions result in changes in cellular processes, such as cell cycle progression, apoptosis, and DNA repair .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as high temperature or exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological activity . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect. At very high doses, this compound may cause toxic or adverse effects, such as organ damage or systemic toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of metabolites, thereby influencing overall cellular metabolism. For instance, it may inhibit key metabolic enzymes, leading to the accumulation of specific metabolites and disruption of metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound may be actively transported into cells or passively diffuse across cell membranes, depending on its chemical properties .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the cytoplasm, where it can modulate cytoplasmic signaling pathways .
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-8-3-4-10(5-9(8)2)11-6-12(13)15-7-14-11/h3-7H,1-2H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYMYBPMLKQBSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NC=N2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.